4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate
CAS No.:
Cat. No.: VC9929218
Molecular Formula: C22H19NO4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19NO4 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | (9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-methylbenzoate |
| Standard InChI | InChI=1S/C22H19NO4/c1-12-7-5-6-8-15(12)21(26)27-14-9-16-13(2)11-22(3,4)23-18(16)17(10-14)19(24)20(23)25/h5-11H,1-4H3 |
| Standard InChI Key | JLNIGWKBJIYOGB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)OC2=CC3=C4C(=C2)C(=O)C(=O)N4C(C=C3C)(C)C |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=CC3=C4C(=C2)C(=O)C(=O)N4C(C=C3C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a tricyclic pyrrolo[3,2,1-ij]quinoline core substituted with three methyl groups at positions 4, 4, and 6, alongside two ketone functionalities at positions 1 and 2. The 8-position of the core is esterified with 2-methylbenzoic acid, introducing a sterically hindered aromatic moiety . The systematic IUPAC name reflects this substitution pattern, emphasizing the Z-configuration of the imino group in related analogs .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The molecule is achiral due to the absence of stereogenic centers and symmetrical substitution patterns on the pyrroloquinoline core . This property simplifies synthetic efforts by eliminating the need for enantioselective methodologies.
Synthesis and Structural Elucidation
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous pathways for related pyrroloquinoline esters suggest a two-step strategy:
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Core Formation: Cyclocondensation of substituted anilines with α,β-unsaturated ketones under acidic conditions yields the pyrroloquinoline backbone .
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Esterification: Coupling the hydroxyl group at position 8 with 2-methylbenzoyl chloride using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) completes the synthesis .
Spectroscopic Characterization
Data extrapolated from structurally similar compounds ( , ) provide insights into expected spectral features:
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | - δ 1.35–1.50 (s, 9H, 3×CH₃) - δ 2.60 (s, 3H, Ar-CH₃) - δ 7.20–8.10 (m, 7H, aromatic protons) |
| ¹³C NMR | - δ 192.1 (C=O), 165.8 (ester C=O) - δ 25.1–30.4 (CH₃ groups) |
| IR (cm⁻¹) | - 1745 (ester C=O), 1680 (quinoline C=O) - 1600–1450 (aromatic C=C) |
Physicochemical Properties
Solubility and Stability
The compound’s high logP (5.48) predicts poor aqueous solubility (<0.1 mg/mL) and preferential partitioning into lipid membranes . Stability studies on analogs indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Crystallography
X-ray diffraction data for a related trimethoxybenzoate ester ( ) reveals a planar pyrroloquinoline core with ester substituents oriented perpendicular to the tricyclic system. This geometry likely persists in the 2-methylbenzoate derivative, influencing solid-state packing and melting behavior.
Biological Activity and Applications
Toxicity Profile
Industrial and Research Applications
Material Science
The rigid aromatic core and ester functionality make this compound a candidate for organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of ~3.1 eV, comparable to anthracene derivatives .
Chemical Probes
Functionalization at the 8-position allows conjugation with fluorescent tags, enabling use as a molecular probe for imaging studies .
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